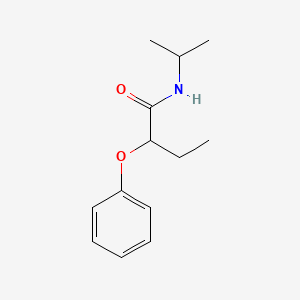
2-phenoxy-N-(propan-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-(propan-2-yl)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to a butanamide backbone, with an isopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-N-(propan-2-yl)butanamide typically involves the reaction of 2-phenoxybutanoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-phenoxy-N-(propan-2-yl)butanamide can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-phenoxy-N-(propan-2-yl)butanamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate its interactions with enzymes or receptors.
Medicine: The compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It may be incorporated into products such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(propan-2-yl)butanamide involves its interaction with specific molecular targets within cells. The phenoxy group may facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-phenoxy-N-(propan-2-yl)acetamide: Similar structure but with an acetamide backbone instead of butanamide.
2-phenoxy-N-(propan-2-yl)propionamide: Similar structure but with a propionamide backbone.
2-phenoxy-N-(propan-2-yl)benzamide: Similar structure but with a benzamide backbone.
Uniqueness: 2-phenoxy-N-(propan-2-yl)butanamide is unique due to its specific combination of the phenoxy group and the butanamide backbone. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that may not be achievable with similar compounds. The presence of the isopropyl group also contributes to its unique characteristics, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-phenoxy-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-12(13(15)14-10(2)3)16-11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMMSFFNQKWFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C)OC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
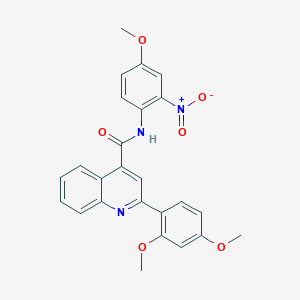
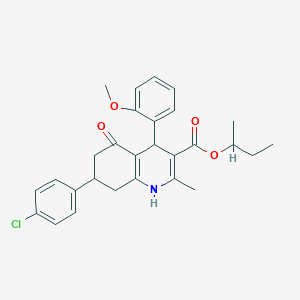
![N-[4-(cyanomethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B4957457.png)
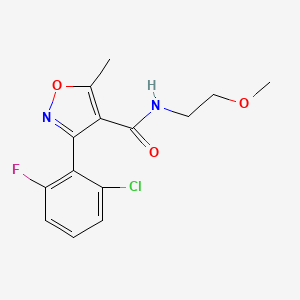
![propyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B4957467.png)
![(5E)-5-({5-BROMO-2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4957474.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B4957481.png)
![3-nitro-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4957488.png)
![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide](/img/structure/B4957496.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B4957504.png)
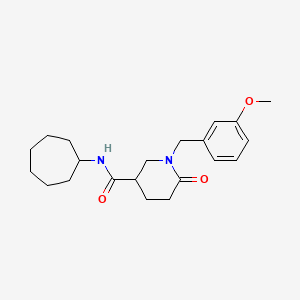
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide](/img/structure/B4957519.png)
![methyl 2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4957525.png)
![1-(2-chlorobenzyl)-N-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4957533.png)
